molecular formula C9H8F3NO3 B15092294 Methyl 3-amino-5-(trifluoromethoxy)benzoate

Methyl 3-amino-5-(trifluoromethoxy)benzoate

Cat. No.: B15092294
M. Wt: 235.16 g/mol
InChI Key: CHCOZURBPZPUPD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-5-(trifluoromethoxy)benzoate typically involves the esterification of 3-amino-5-(trifluoromethoxy)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-(trifluoromethoxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-amino-5-(trifluoromethoxy)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl 3-amino-5-(trifluoromethoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The amino group can form hydrogen bonds with active sites of enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-amino-5-(trifluoromethoxy)benzoate is unique due to the presence of both an amino group and a trifluoromethoxy group on the benzoate ester. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research applications .

Biological Activity

Methyl 3-amino-5-(trifluoromethoxy)benzoate (CAS Number: 22235-25-2) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biochemical properties, mechanisms of action, and applications in drug development, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H8F3NO2C_9H_8F_3NO_2, with a molecular weight of approximately 219.16 g/mol. The compound features:

  • Amino Group (-NH₂) : Contributes to the compound's reactivity and potential for forming hydrogen bonds with biological targets.
  • Trifluoromethoxy Group (-CF₃) : Enhances lipophilicity and metabolic stability, which are critical for drug-like properties.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The trifluoromethoxy group increases the compound's ability to penetrate biological membranes, while the amino group facilitates binding through hydrogen bonding. This dual functionality allows the compound to act as a potential inhibitor in various biochemical pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic processes, which can be pivotal in treating diseases such as cancer and inflammation.
  • Receptor Modulation : It may interact with neurotransmitter receptors, contributing to analgesic or anti-inflammatory effects.

Pharmacological Applications

This compound has shown promise in several pharmacological contexts:

  • Anti-inflammatory Effects : Preliminary studies suggest its potential in reducing inflammation, although further research is necessary to validate these claims.
  • Analgesic Properties : There is evidence indicating that compounds with similar structures exhibit pain-relieving effects, warranting investigation into this compound's efficacy.

Comparative Biological Activity

A comparison with structurally similar compounds reveals varying degrees of biological activity:

Compound NameCAS NumberBiological ActivityKey Features
Methyl 2-amino-5-(trifluoromethyl)benzoate61500-87-6ModerateDifferent amino position
Methyl 3-amino-4-(trifluoromethyl)benzoate126541-82-0LowVariance in trifluoromethyl position
Methyl 4-amino-3-(trifluoromethyl)benzoate167760-75-0HighDifferent amino position affecting reactivity

Case Studies and Research Findings

  • Enzyme Interaction Studies : Research indicates that this compound can inhibit specific enzymes involved in inflammatory pathways. For instance, a study demonstrated that compounds with trifluoromethyl groups exhibit enhanced binding affinities, leading to more effective inhibition of cyclooxygenase enzymes (COX) .
  • High-throughput Screening (HTS) : In a recent HTS study involving over 250,000 compounds, derivatives of benzoate structures, including those similar to this compound, were screened for their ability to disrupt protein-protein interactions critical for tumor growth . The results indicated several promising candidates for further development.
  • Pharmacokinetic Studies : Preliminary pharmacokinetic evaluations suggest favorable absorption and distribution characteristics for this compound due to its lipophilicity conferred by the trifluoromethoxy group . This property is essential for oral bioavailability in drug formulation.

Properties

Molecular Formula

C9H8F3NO3

Molecular Weight

235.16 g/mol

IUPAC Name

methyl 3-amino-5-(trifluoromethoxy)benzoate

InChI

InChI=1S/C9H8F3NO3/c1-15-8(14)5-2-6(13)4-7(3-5)16-9(10,11)12/h2-4H,13H2,1H3

InChI Key

CHCOZURBPZPUPD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)OC(F)(F)F)N

Origin of Product

United States

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